2,4-Dimethylnicotinaldehyde
Overview
Description
2,4-Dimethylnicotinaldehyde is an organic compound with the molecular formula C8H9NO. It is a derivative of nicotinaldehyde, characterized by the presence of two methyl groups at the 2 and 4 positions on the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Scientific Research Applications
2,4-Dimethylnicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research into its derivatives has shown potential in developing new pharmaceuticals.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
Mode of Action
. The interaction of this compound with its potential targets and the resulting changes remain to be elucidated.
Pharmacokinetics
. Therefore, the impact of these properties on the bioavailability of this compound is currently unknown.
Action Environment
. More research is needed to understand how these factors might affect the compound’s action.
Safety and Hazards
Future Directions
While specific future directions for 2,4-Dimethylnicotinaldehyde are not mentioned, general trends in the field of chemical research suggest a focus on sustainable development and the use of catalytic chemistry for economic development . Additionally, advancements in drug delivery systems indicate potential future directions in the broader field of chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylnicotinaldehyde typically involves the condensation of 2,4-dimethylpyridine with formylating agents. One common method is the Vilsmeier-Haack reaction, where 2,4-dimethylpyridine reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired aldehyde .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, involving controlled temperatures and the use of catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: 2,4-Dimethylnicotinic acid.
Reduction: 2,4-Dimethylnicotinyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethylnicotinaldehyde
- 3,5-Dimethylnicotinaldehyde
- 2,4-Dimethylbenzaldehyde
Uniqueness
2,4-Dimethylnicotinaldehyde is unique due to the specific positioning of the methyl groups on the pyridine ring, which influences its chemical reactivity and physical properties. This distinct structure allows it to participate in specific reactions that similar compounds may not undergo as efficiently .
Properties
IUPAC Name |
2,4-dimethylpyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-3-4-9-7(2)8(6)5-10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDOBBKBXSEULR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439873 | |
Record name | 2,4-DIMETHYLNICOTINALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168072-32-0 | |
Record name | 2,4-DIMETHYLNICOTINALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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